4-Allyl-1,2-diacetoxybenzene

Vue d'ensemble

Description

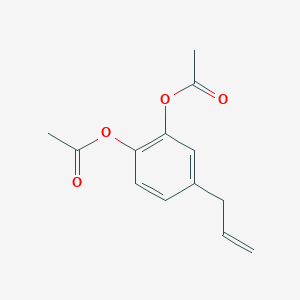

4-Allyl-1,2-diacetoxybenzene, also known as 2-(Acetyloxy)-4-allylphenyl acetate, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.2479 g/mol . This compound is a derivative of catechol and is characterized by the presence of two acetoxy groups and an allyl group attached to a benzene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Allyl-1,2-diacetoxybenzene can be synthesized through the acetylation of 4-allyl catechol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Allyl-1,2-diacetoxybenzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form 4-allyl-1,2-dihydroxybenzene.

Substitution: The acetoxy groups can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or ammonia under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-allyl-1,2-epoxybenzene or 4-allyl-1,2-benzaldehyde.

Reduction: Formation of 4-allyl-1,2-dihydroxybenzene.

Substitution: Formation of 4-allyl-1,2-dihydroxybenzene or 4-allyl-1,2-diaminobenzene.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

4-Allyl-1,2-diacetoxybenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds through reactions such as oxidation, reduction, and substitution. For instance, it can be transformed into 4-allyl-1,2-epoxybenzene or 4-allyl-1,2-benzaldehyde via oxidation processes. Its dual acetoxy groups enhance its reactivity compared to similar compounds like eugenol and 4-allyl-1,2-dihydroxybenzene.

Biological Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. A study indicated that this compound disrupts biofilm formation by interacting with bacterial cell membranes, which enhances its potential as a therapeutic agent .

Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory and antioxidant activities. Studies have reported that it possesses strong antioxidant capacity and can inhibit inflammatory responses in biological systems . This makes it a candidate for further research in treating inflammatory diseases.

Medical Applications

Therapeutic Potential

this compound is being investigated for its therapeutic roles in promoting biofilm eradication and inhibiting bacterial growth. Its efficacy in these areas suggests potential applications in developing new antibacterial therapies or coatings for medical devices to prevent infections .

Industrial Applications

Fragrance and Flavoring Agents

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent profile makes it suitable for incorporation into perfumes and food products.

Case Studies

Study on Anti-Biofilm Activity

A significant study conducted by Siddique et al. (2020) demonstrated that extracts rich in this compound exhibited potent antibacterial effects against biofilm-forming bacteria. The study emphasized the compound's role in disrupting established biofilms, which are often resistant to conventional antibiotics .

Evaluation of Biological Activities

In a comprehensive analysis by Supartini et al. (2020), this compound was identified as a major component in Melaleuca species oil extracts. The research highlighted its diverse biological activities including antimicrobial and anticancer properties .

Mécanisme D'action

The mechanism of action of 4-Allyl-1,2-diacetoxybenzene involves its interaction with bacterial cell membranes, leading to the disruption of biofilm formation. The compound’s acetoxy groups facilitate its penetration into the bacterial cell wall, while the allyl group enhances its binding affinity to bacterial proteins . This dual action results in the inhibition of bacterial growth and biofilm formation .

Comparaison Avec Des Composés Similaires

Eugenol: Similar in structure but lacks the acetoxy groups.

4-Allyl-1,2-dihydroxybenzene: Similar but lacks the acetoxy groups and has hydroxyl groups instead.

4-Allyl-1,2-diaminobenzene: Similar but has amino groups instead of acetoxy groups.

Uniqueness: 4-Allyl-1,2-diacetoxybenzene is unique due to its dual acetoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly effective in applications requiring high reactivity and solubility .

Activité Biologique

4-Allyl-1,2-diacetoxybenzene is a bioactive compound recognized for its diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This compound is primarily derived from certain plant extracts, particularly from the essential oils of species such as Piper betle and Melaleuca.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH and ABTS Assays : In studies involving the oil extract from C. microphysa, the compound demonstrated strong radical scavenging activity with EC50 values of 8.27% for DPPH and 0.38% for ABTS radicals .

2. Antibacterial Activity

The antibacterial effects of this compound have been documented against various pathogenic bacteria.

- Inhibition Studies : The compound showed potential inhibitory effects against Bacillus subtilis, Staphylococcus aureus, Listeria innocua, and Escherichia coli . The presence of this compound in essential oils contributes significantly to their antimicrobial efficacy.

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been highlighted in several studies. It appears to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Mechanism of Action : Though specific mechanisms are still under investigation, it is believed that the compound inhibits pro-inflammatory cytokines and mediators, thus alleviating inflammation .

Study on Essential Oils from Piper betle

Toxicity and Metabolism

In a metabolic study involving herbal supplements, this compound was noted for its complete degradation under specific conditions, leading to the formation of new compounds such as 2,4-di-tert-butylphenol. This highlights the importance of understanding the metabolic pathways of bioactive compounds in herbal medicine .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2-acetyloxy-4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBAYJUQWFSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159732 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-82-1 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.